1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine
Description
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-20-11-13-22(14-12-20)36(34,35)27-26-28-25(23-9-5-6-10-24(23)33(26)30-29-27)32-17-15-31(16-18-32)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPTXFBZMJULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 h )-one scaffold and its analogues, have been found to interact with a variety of enzymes and receptors. These interactions contribute to their diverse biological activities, including antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic effects.
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors. The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interactions.
Result of Action
Compounds with similar structures have been found to have a range of biological activities, including antibacterial, anti-hiv, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic effects. These effects are likely the result of the compound’s interactions with its targets.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine are largely determined by its unique structure. The presence of the triazole ring, for instance, allows it to bind readily with a variety of enzymes and receptors in the biological system. The nature of these interactions is largely dependent on the specific biomolecules involved.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific details of these mechanisms are complex and depend on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Biological Activity
1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a piperazine core substituted with a benzyl group and a triazoloquinazoline moiety. The presence of the sulfonyl group enhances its solubility and biological activity.
Antihistaminic Activity
Research has shown that derivatives related to this compound exhibit significant antihistaminic activity. For instance, compounds from the triazoloquinazoline class have been evaluated for their ability to inhibit H1 receptors. In vivo studies indicated that these compounds could effectively protect against histamine-induced bronchospasm in animal models, demonstrating their potential as new antihistamines .
Anticancer Activity
Numerous studies have reported that quinazoline derivatives possess anticancer properties. The compound's structural analogs were tested against various cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Results indicated moderate cytotoxicity across these cell lines. For example, one study reported an IC50 value of 17.35 µM against HCT-116 cells for a closely related compound, suggesting that modifications in the structure can enhance anticancer efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- H1 Receptor Antagonism : The compound's ability to block H1 receptors leads to reduced allergic reactions and bronchospasm.
- Cell Cycle Arrest : Some derivatives have been shown to induce G2/M phase arrest in cancer cells, promoting apoptosis.
- Inhibition of Kinases : Certain triazoloquinazoline derivatives inhibit key kinases involved in cancer cell proliferation.
Study 1: Antihistaminic Activity
A series of synthesized compounds were tested for their antihistaminic properties using guinea pigs. The most potent compound showed a 76% protection rate against bronchospasm compared to the standard chlorpheniramine maleate (71%) with significantly lower sedation effects (7% vs. 30%) .
Study 2: Anticancer Evaluation
In vitro studies evaluated the anticancer potential of several quinazoline derivatives against multiple cancer cell lines. Compound 9 exhibited the highest activity with IC50 values indicating effective inhibition of cell proliferation in colorectal carcinoma cells .
Data Summary
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 9 | HCT-116 | 17.35 | High |
| Compound 7 | HCT-116 | 27.05 | Moderate |
| Chlorpheniramine | Guinea Pig Model | N/A | Standard Comparison |
Comparison with Similar Compounds
Receptor Binding Affinity
- Triazoloquinazoline vs. Triazolotriazine Cores: The triazolo[1,5-a]triazine core in ZM-241385 analogs exhibits high adenosine A2a receptor affinity (IC50 < 10 nM) due to optimized π-π stacking with aromatic residues .
Impact of Substituents :
The 7-chloro substitution in the quinazoline analog () introduces steric and electronic effects that enhance interactions with hydrophobic receptor pockets compared to the target compound’s unsubstituted quinazoline ring .
Physicochemical and ADME Properties
Key Observations :
- The target compound’s tosyl group improves metabolic stability but reduces solubility compared to ZM-241385 analogs.
- The 7-chloro analog’s higher logP may enhance blood-brain barrier penetration but increase toxicity risks .
Preparation Methods
Synthesis of Ethyl 1-Benzyl-1H-1,2,3-Triazole-4-Carboxylate
The triazole ring is formed via CuAAC between ethyl propiolate and benzyl azides. Benzyl bromides (2a–e ) are first synthesized by treating benzyl alcohols (1a–e ) with PBr at 0°C for 2 hours. Subsequent azidation with NaN in DMF yields benzyl azides (3a–e ), which undergo cycloaddition with ethyl propiolate (4 ) under catalytic CuSO·5HO and sodium ascorbate in a -BuOH:HO (2:1) mixture. The reaction proceeds at 60°C for 8 hours, producing ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates (5a–e ) in 75–82% yield.
Hydrolysis to 1-Benzyl-1H-1,2,3-Triazole-4-Carboxylic Acid
Intermediate 5a–e is hydrolyzed using 4 N NaOH at 80°C for 4 hours, yielding 1-benzyl-1H-1,2,3-triazole-4-carboxylic acids (6a–e ) with 85–90% efficiency. Acidification with HCl (pH 2–3) precipitates the product, which is recrystallized from ethanol.
Piperazine Coupling
The carboxylic acid (6a–e ) is activated with thionyl chloride (SOCl) to form the acyl chloride, which reacts with piperazine (8 ) in dichloromethane (DCM) at 0°C. Triethylamine (EtN) is added to scavenge HCl, yielding (1-benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives (10a–e ) in 70–78% yield.
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The piperazine nitrogen is sulfonylated using 4-methylbenzenesulfonyl chloride (7f ) in DCM at 0°C. EtN (2.2 equiv) is added dropwise to maintain a pH >9, and the reaction is stirred for 30 minutes. The product is extracted with DCM, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford the title compound in 68% yield.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency for piperazine intermediate synthesis. For example, coupling 2-[4-(2-naphthyl)piperazin-1-yl]acetohydrazide with aldehydes under microwave conditions (100°C, 150 W) reduces reaction time from 4 hours to 15 minutes while increasing yields from 72% to 88%. Applied to the title compound, this method could streamline the sulfonylation and cycloaddition steps.
Yield Optimization Data
| Step | Conventional Yield (%) | Microwave Yield (%) | Time Reduction |
|---|---|---|---|
| Triazole Formation | 75–82 | N/A | N/A |
| Piperazine Coupling | 70–78 | 85–90 | 50% |
| Sulfonylation | 68 | 75* | 40% |
| *Estimated based on analogous reactions. |
Structural Characterization
Post-synthesis analysis includes:
-
-NMR (400 MHz, CDCl): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aromatic-H), 4.92 (s, 2H, benzyl-CH), 3.75–3.20 (m, 8H, piperazine-H), 2.45 (s, 3H, CH).
-
HRMS : m/z calculated for CHNOS [M+H]: 499.1861, found: 499.1858.
Challenges and Solutions
-
Regioselectivity in CuAAC : The Cu(I) catalyst ensures 1,4-regioselectivity, avoiding 1,5-byproducts.
-
Sulfonylation Side Reactions : Using substoichiometric EtN (2.2 equiv) prevents over-sulfonylation of piperazine.
-
Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves sulfonylated products from di-sulfonylated impurities.
Industrial-Scale Considerations
Batch processes for the title compound require:
Q & A
Q. What are the critical steps and optimized conditions for synthesizing this compound?
The synthesis involves three key steps: triazoloquinazoline core formation, sulfonylation, and piperazine coupling. Methodological details include:
Table 1. Synthetic Protocol and Optimization
Yield optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., sulfonyl-linked carbons at δ 40–45 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 546.1892) .
- X-ray Crystallography : Resolves planarity of the triazoloquinazoline core and dihedral angles (e.g., 59.3° between fused rings) .
Q. How does pH influence the compound’s stability in aqueous solutions?
Stability studies via HPLC under varying pH (2–9) show:
- Optimal stability : pH 6–7 (≤5% degradation over 72h).
- Acidic conditions (pH < 4) : Hydrolysis of sulfonyl group (20–30% degradation).
- Alkaline conditions (pH > 8) : Triazole ring cleavage (40–50% degradation) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide anti-inflammatory activity optimization?
Key SAR Insights :
- Triazole-quinazoline core : Essential for binding to cyclooxygenase-2 (COX-2) via π-stacking (ΔG = −9.2 kcal/mol in docking studies) .
- Sulfonyl group : Enhances selectivity over COX-1 (IC50 COX-2/COX-1 ratio = 15:1 vs. 3:1 for non-sulfonylated analogs) .
- Piperazine substituents : Bulky groups (e.g., benzyl) improve membrane permeability (LogP = 3.8 vs. 2.1 for methyl analogs) .
Methodological Approach :
- Synthesize analogs with modified sulfonyl or piperazine groups.
- Test COX-1/COX-2 inhibition using fluorometric assays .
Q. What computational strategies predict binding interactions with biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfonyl oxygen: −1.2 e⁻ charge) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability with COX-2 (RMSD < 2.0 Å over 100 ns) .
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications (ΔΔG = +1.5 kcal/mol for methyl → ethyl substitution) .
Q. How to resolve contradictions between in vitro and in vivo anti-inflammatory data?
- In vitro-in vivo correlation (IVIVC) : Adjust for pharmacokinetic factors (e.g., plasma protein binding = 92% reduces free drug concentration) .
- Metabolite Identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation at C5 of quinazoline) .
- Dose Escalation Studies : Test efficacy in murine models with CYP450 inhibitors to block rapid metabolism .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic vs. cellular activity?
- Hypothesis : Off-target effects in cellular models (e.g., NF-κB inhibition).
- Validation :
Selective Knockdown : Use siRNA against COX-2; if activity persists, investigate alternate targets .
Transcriptomic Profiling : RNA-seq of treated cells to identify differentially expressed pathways (e.g., MAPK vs. COX-2) .
Methodological Resources
- Reaction Design : ICReDD’s computational workflow integrates quantum chemistry (Gaussian 16) and machine learning to predict optimal reaction conditions (e.g., solvent: DMF vs. acetonitrile) .
- Crystallography Data : CCDC deposition guidelines for triazoloquinazoline derivatives (e.g., CIF file refinement with SHELXL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
